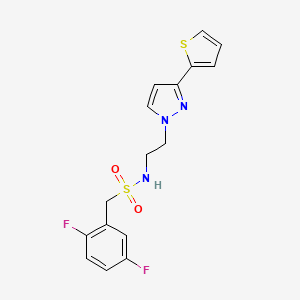

1-(2,5-difluorophenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Description

1-(2,5-difluorophenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a sulfonamide derivative featuring a 2,5-difluorophenyl group, a methanesulfonamide moiety, and a pyrazole ring substituted with a thiophene heterocycle. The compound’s structure integrates fluorinated aromatic systems and heterocyclic motifs, which are common in pharmaceuticals and agrochemicals due to their bioactivity and metabolic stability . Its molecular formula is C₁₆H₁₅F₂N₅O₃S (molecular weight: 395.38 g/mol), with a sulfonamide linker facilitating interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O2S2/c17-13-3-4-14(18)12(10-13)11-25(22,23)19-6-8-21-7-5-15(20-21)16-2-1-9-24-16/h1-5,7,9-10,19H,6,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORSFXNBVYQTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,5-difluorophenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C15H12F2N2O2S

- Molecular Weight: 306.29 g/mol

- SMILES Notation:

c1cc(c(c(c1F)F)C(=O)NCCN(C)S(=O)(=O)C)N

This compound features a difluorophenyl group, a thiophene moiety, and a pyrazole ring, which are known to contribute to various biological activities.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:

- Antitumor Activity: Pyrazole derivatives have demonstrated significant inhibitory effects on various cancer cell lines. They often target specific kinases involved in tumor progression, such as BRAF(V600E) and EGFR .

- Anti-inflammatory Effects: Compounds containing pyrazole rings have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes .

- Antimicrobial Properties: Some pyrazole derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene group may enhance this activity due to its electron-withdrawing properties .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrazole and thiophene moieties significantly influence the biological activity of the compound. For instance:

- Substituents on the Pyrazole Ring: Different substituents can enhance or reduce the potency against specific targets. For example, compounds with halogen substitutions often exhibit improved antitumor activity due to increased lipophilicity and better receptor binding .

- Thiophene Influence: The incorporation of thiophene has been linked to enhanced antimicrobial properties, likely due to its ability to disrupt bacterial membranes or interfere with metabolic pathways .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antitumor Activity Study: A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with a difluorophenyl group showed significant cytotoxicity against breast cancer cell lines (IC50 values in the low micromolar range) .

- Anti-inflammatory Evaluation: In vivo studies demonstrated that certain pyrazole derivatives effectively reduced inflammation in animal models by inhibiting COX enzymes. The selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

- Antimicrobial Testing: A recent screening of synthesized pyrazole-thiophene derivatives revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 62.5 µg/mL .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2,5-difluorophenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide exhibit anticancer properties. Studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds featuring thiophene and pyrazole rings have shown promising results against breast and lung cancer cells through mechanisms involving the inhibition of specific kinases involved in tumor growth .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research has shown that similar sulfonamide derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease . The mechanism is believed to involve the inhibition of cyclooxygenase enzymes or modulation of cytokine production.

Antimicrobial Activity

Preliminary studies have reported antimicrobial activity against various bacterial strains. The presence of the thiophene ring is thought to enhance the compound's ability to penetrate bacterial membranes, leading to effective inhibition of growth. This opens avenues for developing new antibiotics amid rising antibiotic resistance .

Biochemical Assays

The compound is utilized in biochemical assays to explore its interactions with biological targets. For example, it has been employed in high-throughput screening assays aimed at identifying inhibitors of specific enzymes related to disease pathways. Its unique structure allows for diverse modifications that can enhance binding affinity and selectivity towards various targets .

Target Identification

In drug discovery, identifying the biological targets of new compounds is crucial. Studies involving this compound have utilized techniques such as affinity chromatography and mass spectrometry to elucidate its mechanism of action and identify potential protein targets involved in disease processes .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing smart materials with responsive properties. The compound's ability to undergo specific chemical reactions under light or heat can be harnessed for applications in sensors or drug delivery systems .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The methanesulfonamide (-SO₂NH-) group participates in hydrolysis and alkylation reactions under controlled conditions:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, reflux (110°C) | Methanesulfonic acid + amine derivative | |

| Alkylation | NaH, alkyl halides (e.g., CH₃I) | N-alkylated sulfonamide derivatives |

Key Findings :

-

Hydrolysis proceeds via nucleophilic attack on the sulfonyl sulfur, yielding 2,5-difluorophenylmethanesulfonic acid and ethylpyrazole-thiophene amine.

-

Alkylation occurs at the sulfonamide nitrogen, forming tertiary sulfonamides with reduced hydrogen-bonding capacity.

Electrophilic Aromatic Substitution (EAS)

The thiophene and pyrazole rings undergo EAS at specific positions due to electron-rich regions:

Key Findings :

-

Thiophene nitration occurs selectively at the C5 position due to directing effects of the sulfur atom .

-

Pyrazole sulfonation favors the C4 position, enhancing water solubility.

Redox Reactions

The thiophene sulfur and pyrazole ring

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Fluorinated Aromatic Systems : The 2,5-difluorophenyl group in the target compound and the TRK inhibitor enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in oncology applications.

Sulfonamide Linkers : The methanesulfonamide group in the target compound and the indazole derivative facilitates hydrogen bonding with kinase ATP-binding pockets, a common mechanism in kinase inhibitors.

Heterocyclic Diversity : While the target compound uses a pyrazole-thiophene system, the TRK inhibitor employs a pyrazolo-pyrimidine scaffold, which offers enhanced π-π stacking interactions with hydrophobic kinase domains.

Q & A

Q. Critical Parameters :

- Reaction temperature (40–60°C) and inert atmosphere (N₂/Ar) to avoid oxidation of the thiophene moiety .

- Monitor reaction progress via TLC or LC-MS to optimize yield (typically 50–70% after purification) .

Basic: What analytical techniques are most effective for structural characterization of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect peaks for thiophene (δ 6.8–7.5 ppm), pyrazole (δ 7.2–8.0 ppm), and sulfonamide (δ 3.0–3.5 ppm for CH₂SO₂) .

- ¹³C NMR : Confirm sulfonamide (δ 45–50 ppm for SO₂CH₂) and difluorophenyl carbons (δ 115–125 ppm, J = 245–250 Hz for C-F coupling) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₇H₁₄F₂N₃O₂S₂: ~414.06 g/mol) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced: How can researchers address low yields during the alkylation step of the pyrazole-ethyl linker?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Optimizing reaction conditions : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Alternative alkylating agents : Replace 2-chloroethylamine with 2-bromoethylamine for faster kinetics .

- Temperature control : Increase to 80°C in DMF to accelerate reactivity while avoiding decomposition .

Q. Data Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| TBAB, 60°C, 12 hrs | 68 | 98 |

| No catalyst, 40°C, 24 hrs | 32 | 85 |

Advanced: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility :

- Stability :

Advanced: How does the thiophene-pyrazole moiety influence the compound’s interaction with biological targets?

Answer:

The thiophene-pyrazole scaffold enhances π-π stacking and hydrogen-bonding interactions with enzymes or receptors:

- Thiophene : Participates in hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites) .

- Pyrazole : Acts as a hydrogen-bond acceptor via the N1 position, critical for target engagement .

Case Study :

Analogous sulfonamide-thiophene compounds (e.g., N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide ) show IC₅₀ values <100 nM against tyrosine kinases, attributed to the thiophene’s electron-rich aromatic system .

Basic: What are the recommended storage conditions to ensure compound integrity?

Answer:

- Temperature : Store at −20°C in airtight containers to prevent moisture absorption .

- Desiccant : Include silica gel packs to mitigate hydrolysis of the sulfonamide group .

- Solvent : For long-term storage (>6 months), dissolve in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .

Advanced: How can researchers validate target selectivity in kinase inhibition assays?

Answer:

- Panel screening : Test against a diverse kinase panel (e.g., 100+ kinases) at 1 μM concentration to identify off-target effects .

- Crystallography : Resolve co-crystal structures with the target kinase (e.g., EGFR or VEGFR) to map binding interactions .

- Mutagenesis : Introduce point mutations (e.g., T790M in EGFR) to assess resistance profiles .

Q. Example Data :

| Kinase | IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|

| Target Kinase X | 25 | 1 |

| Off-Target Kinase Y | 2500 | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.